Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13498174
InChI: InChI=1S/C17H16N2O4/c1-8(2)9-4-5-13-10(6-9)14(20)11-7-12(17(21)22-3)15(18)19-16(11)23-13/h4-8H,1-3H3,(H2,18,19)
SMILES: CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC13498174

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate -

Specification

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name methyl 2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C17H16N2O4/c1-8(2)9-4-5-13-10(6-9)14(20)11-7-12(17(21)22-3)15(18)19-16(11)23-13/h4-8H,1-3H3,(H2,18,19)
Standard InChI Key JEMBXPKPPPPJKL-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N
Canonical SMILES CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a chromeno[2,3-b]pyridine core, comprising a benzopyran ring fused to a pyridine moiety at the 2,3-positions. Key substituents include:

  • 2-Amino group: Enhances hydrogen-bonding capacity and influences electronic properties.

  • 7-Isopropyl group: Introduces steric bulk and lipophilicity.

  • 5-Oxo functionality: Contributes to resonance stabilization and dipole interactions.

  • 3-Carboxylate methyl ester: Modifies solubility and metabolic stability.

The IUPAC name, methyl 2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylate, reflects this substitution pattern.

Spectral and Computational Data

Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₂O₄
Molecular Weight312.32 g/mol
SMILESCC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N
InChIKeyJEMBXPKPPPPJKL-UHFFFAOYSA-N

Density functional theory (DFT) calculations predict a planar chromenopyridine core with dihedral angles <10° between fused rings, favoring π-π stacking interactions . The isopropyl group adopts a staggered conformation to minimize steric clash with the adjacent pyridine nitrogen.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically follows a multi-step protocol:

  • Condensation: 2-Hydroxyacetophenone derivatives react with malononitrile in acidic conditions to form chromene intermediates .

  • Cyclization: Treating the chromene with ammonium acetate induces pyridine ring closure via nucleophilic attack at the C3 position.

  • Esterification: Carboxylic acid intermediates are methylated using dimethyl sulfate or methyl iodide in basic media.

A representative yield of 34–42% has been reported for analogous chromenopyridines under optimized conditions (refluxing ethanol, 12–18 hr) .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from methanol. Purity ≥95% is confirmed by:

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 6.89 (d, J=8.4 Hz, 1H, aromatic-H), 3.87 (s, 3H, OCH₃), 1.32 (d, J=6.8 Hz, 6H, CH(CH₃)₂).

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12.7 µg/mL (pH 7.4), improving to 89.3 µg/mL in 0.1N HCl due to protonation of the pyridine nitrogen.

  • LogP: 2.81 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Thermal stability: Decomposes at 218°C (DSC), with no polymorphic transitions observed below 150°C.

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ 274 nm (ε=12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions in the chromenopyridine system .

  • IR: Strong bands at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N), and 3340 cm⁻¹ (N-H).

Biological Activity and Hypothetical Applications

Structure-Activity Relationships (SAR)

  • 7-Isopropyl group: Enhances hydrophobic binding in enzyme pockets compared to smaller alkyl chains (e.g., ethyl in ) .

  • 3-Carboxylate: Critical for hydrogen bonding with catalytic residues, as removal reduces activity 10-fold .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times below 2 hr .

  • Biological Screening: Prioritize assays against NAAA, CDKs, and antimicrobial targets based on analog data .

  • Formulation Studies: Develop nanocrystalline dispersions to overcome aqueous solubility limitations.

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